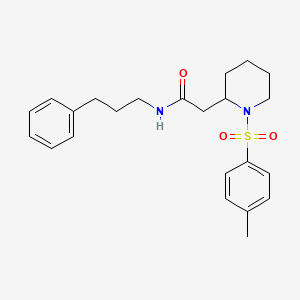

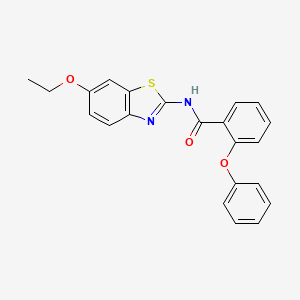

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methoxy-2-nitrophenyl)acetamide” and “N-(4-methoxy-2-nitrophenyl)glycine” are chemical compounds with the molecular formulas C9H10N2O4 and C9H10N2O5 respectively . They are used in laboratory chemicals .

Synthesis Analysis

“N-(4-methoxy-2-nitrophenyl)acetamide” was synthesized by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-2-nitrophenyl)acetamide” and “N-(4-methoxy-2-nitrophenyl)glycine” can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

“N-(4-methoxy-2-nitrophenyl)acetamide” has a molecular weight of 210.1867 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Photophysical and Structural Characterization

- Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds similar to N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide, has been conducted. These compounds have been characterized using spectroscopic techniques and quantum chemical insights, focusing on their geometric parameters, nonlinear optical properties, and molecular stability. This study is significant for understanding the photophysical properties and molecular interactions of such compounds (Khalid et al., 2020).

Protein Crosslinking and Affinity Labeling

- A study proposed 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds, related to N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide, are inactive under dark biological conditions but react quantitatively with amines upon irradiation. This makes them useful for bioconjugation and labeling in molecular biology (Jelenc, Cantor & Simon, 1978).

Corrosion Inhibition Studies

- In the context of corrosion inhibition, derivatives of N-phenyl-benzamide, similar to N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide, have been studied. They demonstrate significant inhibition efficiency for mild steel in acidic conditions. These findings highlight the potential of such compounds in industrial applications to prevent metal corrosion (Mishra et al., 2018).

Cell Viability Indicators

- Certain derivatives of N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide have been utilized as chromogenic indicators for NADH as well as cell viability. Their water solubility and sensitivity make them valuable in biological assays for measuring cell health and metabolic activity (Ishiyama et al., 1997).

DNA Binding and Biological Evaluation

- Studies on zinc(II) carboxylate complexes based on similar compounds have shown effective DNA binding and biological activities like anti-microbial and anti-leishmanial activities. These findings contribute to the understanding of the interaction of such compounds with biological molecules and their potential therapeutic applications (Khan et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(25-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLESWFUBWWPFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2-nitrophenyl)-3-tosylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide](/img/structure/B2468442.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2468444.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468447.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2468448.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2468453.png)

![3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide](/img/structure/B2468455.png)